molecular formula C16H14Cl2FN3O2 B1663696 ZM 306416 hydrochloride CAS No. 196603-47-1

ZM 306416 hydrochloride

Cat. No. B1663696
CAS RN: 196603-47-1
M. Wt: 370.2 g/mol
InChI Key: SCUXIROMWPQVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZM 306416 hydrochloride is a potent and selective inhibitor of VEGFR1/2 tyrosine kinase activity . It has IC50 values of 100 nM and 2 μM for KDR and Flt respectively . It shows antiproliferative effects in vivo and is orally active .


Molecular Structure Analysis

The molecular weight of ZM 306416 hydrochloride is 370.12 . Its molecular formula is C16H13ClFN3O2.HCl . The SMILES representation of the molecule is COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC .


Physical And Chemical Properties Analysis

ZM 306416 hydrochloride is a solid . It is soluble in DMSO to 10 mM .

Scientific Research Applications

1. Applications in Veterinary Medicine

  • Zilpaterol Hydrochloride in Beef Production : Zilpaterol hydrochloride, a beta-adrenergic agonist, is used in beef cattle to increase body weight gain, improve feed efficiency, and increase carcass leanness. Research indicates significant increases in average body weight and hot carcass weight among treated cattle (Delmore, Hodgen, & Johnson, 2010).

2. Environmental and Pharmaceutical Applications

  • Photocatalytic Degradation of Antibiotics : A study on oxytetracycline hydrochloride, a veterinary antibiotic, discusses the use of Zn0.75Mn0.75Fe1.5O4/ZnFe2O4/ZnO photocatalysts for degrading antibiotics in seawater. This approach is important for mitigating the ecological impact of residual antibiotics in aquaculture wastewater (Liu et al., 2022).

3. Pharmaceutical Research and Drug Development

  • Antihistamine Detection : Nanomaterials such as ZnO have been used for the electrochemical detection of antihistamines like promethazine hydrochloride. This represents the application of nanotechnology in developing sensitive and efficient drug detection methods (Sebastian et al., 2022).

Safety And Hazards

ZM 306416 hydrochloride is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, it’s recommended to flush with copious amounts of water and seek medical advice .

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUXIROMWPQVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZM 306416 hydrochloride

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6,7-dimethoxyquinazoline hydrochloride (147 mg, 0.56 mmol), (prepared as described for the starting material in Example 2), and 4-chloro-2-fluoroaniline (82 mg, 0.56 mmol) in isopropanol (7 ml) was heated at reflux for 2 hours. The mixture was allowed to cool, the solid product collected by filtration, washed with isopropanol and dried to give 4-(4-chloro-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride (102 mg, 49%).
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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